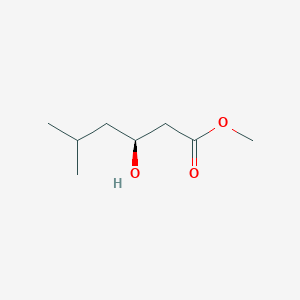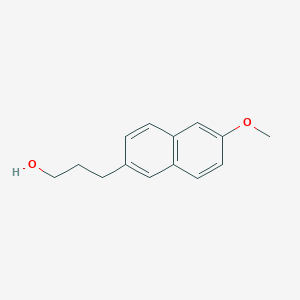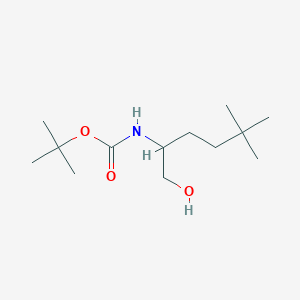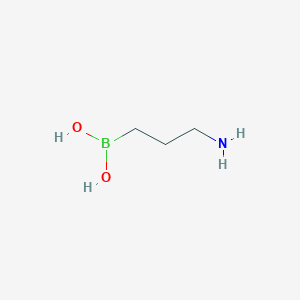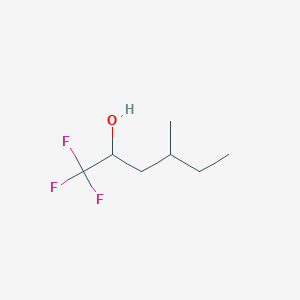
1,1,1-Trifluoro-4-methylhexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-4-methylhexan-2-ol is an organic compound with the molecular formula C7H13F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the first carbon atom and a hydroxyl group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-methylhexan-2-ol typically involves the reaction of a suitable precursor with a fluorinating agent. One common method is the reaction of 4-methylhexan-2-one with trifluoromethyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-4-methylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 1,1,1-Trifluoro-4-methylhexan-2-one.
Reduction: Formation of 1,1,1-Trifluoro-4-methylhexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-4-methylhexan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-4-methylhexan-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trifluoro-2-propanol
- 1,1,1-Trifluoro-3-methyl-2-butanol
- 1,1,1-Trifluoro-2-phenylethanol
Uniqueness
1,1,1-Trifluoro-4-methylhexan-2-ol is unique due to its specific molecular structure, which combines the effects of fluorination and the presence of a hydroxyl group This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry
Eigenschaften
Molekularformel |
C7H13F3O |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
1,1,1-trifluoro-4-methylhexan-2-ol |
InChI |
InChI=1S/C7H13F3O/c1-3-5(2)4-6(11)7(8,9)10/h5-6,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
YWMMAQVDOAMFJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


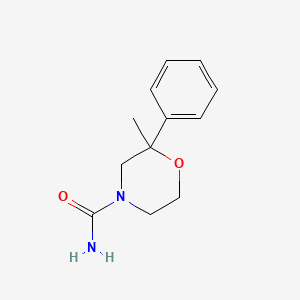
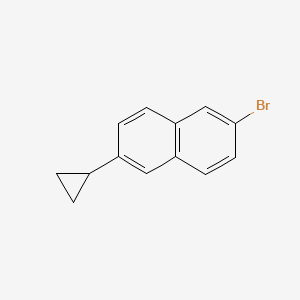


![2-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13591939.png)

![3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13591948.png)
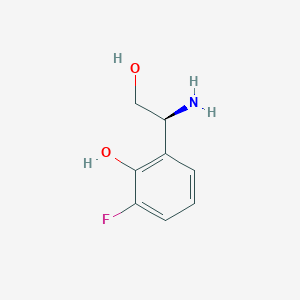

![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13591960.png)
